REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[N:6](CC1C=CC(OC)=CC=1)[C:5]2([CH3:22])[CH3:21]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][C:5]2([CH3:22])[CH3:21]
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Name
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5-chloro-2-(4-methoxy-benzyl)-3,3-dimethyl-2,3-dihydro-isoindol-1-one
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Quantity
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0.38 g
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Type
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reactant
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Smiles
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ClC=1C=C2C(N(C(C2=CC1)=O)CC1=CC=C(C=C1)OC)(C)C
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
|
After removal of trifluoro acetic acid under reduced pressure
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Type
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CUSTOM
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Details
|
the crude product was purified by flash column chromatography (silica gel 14 g, 5% to 50% ethyl acetate in DCM)
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Name
|
|
Type
|
product
|
Smiles
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ClC=1C=C2C(NC(C2=CC1)=O)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |